molecular formula C₁₁H₂₀N₂O₈ B1142129 Deoxyfructosylglutamine CAS No. 92755-70-9

Deoxyfructosylglutamine

Cat. No.: B1142129
CAS No.: 92755-70-9
M. Wt: 308.29
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Description

Deoxyfructosylglutamine (DFG) is a specialized metabolite classified as an opine, a group of compounds involved in plant-bacteria interactions. Structurally, DFG consists of glutamine conjugated with deoxyfructose via an Amadori rearrangement. Its biosynthesis occurs through two distinct pathways:

  • Enzymatic synthesis: Mediated by the mas2' gene located on T-DNA transferred from Agrobacterium tumefaciens B6 during plant tumorigenesis .
  • Non-enzymatic synthesis: Generated spontaneously in normal plant tissues via the Amadori reaction, a Maillard process involving glutamine and reducing sugars .

DFG serves as a nutrient source for specific bacterial strains, facilitating symbiotic relationships. Its dual origin—both pathogenic (via Agrobacterium T-DNA) and physiological (via spontaneous reactions)—highlights its unique ecological role .

Properties

IUPAC Name

(2S)-5-amino-5-oxo-2-[[(2R,3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O8/c12-7(15)2-1-5(10(18)19)13-4-11(20)9(17)8(16)6(14)3-21-11/h5-6,8-9,13-14,16-17,20H,1-4H2,(H2,12,15)(H,18,19)/t5-,6+,8+,9-,11+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNIATPDKUZZXAT-VISRLPHGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)(CNC(CCC(=O)N)C(=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H]([C@@H]([C@](O1)(CN[C@@H](CCC(=O)N)C(=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Deoxyfructosylglutamine can be synthesized through the Maillard reaction, where a reducing sugar such as glucose reacts with an amino acid like glutamine . The reaction typically involves heating the reactants under controlled conditions to facilitate the formation of the Amadori product. The specific reaction conditions, such as temperature and pH, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve enzymatic methods to enhance the efficiency and selectivity of the reaction. Enzymes such as fructosamine 3-kinase can be used to catalyze the formation of this compound from its precursors . This approach can be advantageous in terms of scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Deoxyfructosylglutamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions, such as temperature, pH, and solvent, are optimized to achieve the desired transformation.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation can lead to the formation of AGEs, while reduction can yield the original amino acid and sugar components .

Mechanism of Action

The mechanism of action of deoxyfructosylglutamine involves its interaction with various enzymes and molecular targets. For example, fructosamine 3-kinase catalyzes the phosphorylation of this compound, leading to its degradation and the release of its components . This process is part of the cellular repair mechanism that prevents the accumulation of harmful AGEs.

Comparison with Similar Compounds

DFG vs. Mannopine

Mannopine, another opine, shares functional similarities with DFG but differs in structure, biosynthesis, and bacterial utilization:

Parameter Deoxyfructosylglutamine (DFG) Mannopine
Structure Glutamine + deoxyfructose Mannitol + amino acids
Biosynthesis Enzymatic (mas2') or non-enzymatic Enzymatic (mas1' gene)
Associated Genes mas2' (T-DNA of A. tumefaciens B6) mas1' (T-DNA), motA-D (bacterial import)
Bacterial Uptake Not explicitly described Imported via motA-D in A. tumefaciens B6
Ecological Role Found in normal and transformed plants Exclusive to T-DNA-transformed tumors

Key Findings :

  • Both DFG and mannopine are synthesized in plant tumors via T-DNA genes but rely on distinct enzymatic pathways (mas2' vs. mas1') .
  • Mannopine import in A. tumefaciens B6 is mediated by dedicated genes (motA-D), whereas DFG’s bacterial utilization mechanism remains unclear .

DFG vs. L-Glutamine

L-Glutamine, a proteinogenic amino acid, serves as the precursor for DFG but diverges in biological roles:

Parameter This compound (DFG) L-Glutamine
Structure Glutamine + deoxyfructose conjugate Free amino acid (C₅H₁₀N₂O₃)
Biosynthesis Enzymatic/Amadori reaction Cellular metabolic pathways
Function Opine signaling, bacterial nutrition Protein synthesis, nitrogen transport
Occurrence Plant tumors and normal tissues Ubiquitous in organisms

Key Findings :

  • DFG’s conjugation with deoxyfructose alters its functionality, shifting it from a metabolic substrate (L-glutamine) to a symbiotic signaling molecule .

DFG vs. Other Amadori Compounds

Amadori compounds, formed via non-enzymatic Maillard reactions, share structural similarities with DFG:

Parameter This compound (DFG) Fructosyllysine
Structure Glutamine + deoxyfructose Lysine + fructose
Formation Enzymatic or non-enzymatic Non-enzymatic Amadori reaction
Biological Role Opine, bacterial nutrient Advanced glycation end-product precursor
Stability Stable in physiological conditions Prone to further degradation

Key Findings :

  • Unlike fructosyllysine, DFG exhibits dual biosynthesis pathways, enabling its role in both pathogenic and physiological contexts .

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